N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
説明
特性
IUPAC Name |
N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-11-7-16(25-30-11)19(27)24-21-23-14-5-6-26(10-18(14)31-21)20(28)17-8-12-3-4-13(29-2)9-15(12)22-17/h3-4,7-9,22H,5-6,10H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASVBNDRQHCVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(N4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by several functional groups including an indole moiety, a thiazolo-pyridine structure, and an isoxazole ring. Its chemical formula is , and it has a molecular weight of 396.46 g/mol. The structural features suggest potential interactions with various biological targets.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as Factor Xa, which plays a crucial role in the coagulation cascade. The introduction of a thiazolo-pyridine scaffold has been linked to enhanced inhibitory activity against such targets .
- Modulation of Receptor Activity : The presence of the indole group suggests potential interactions with serotonin receptors or other G-protein coupled receptors (GPCRs), which are critical in various physiological processes .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways by inhibiting NF-kappa-B signaling, thus reducing pro-inflammatory cytokine production .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this specific molecule.
Antitumor Activity
A study conducted by Da Silva et al. (2020) assessed the cytotoxicity of thiazolidine derivatives against glioblastoma cells. While specific data on our compound is limited, the structural similarities suggest potential antitumor properties .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazolidine Derivative A | 10 | U87MG (Human Glioblastoma) |
| Thiazolidine Derivative B | 15 | U251MG (Human Glioblastoma) |
Anticoagulant Activity
The compound's structural analogs have shown promise as Factor Xa inhibitors. For instance, modifications to the pyridine ring significantly increased inhibitory potency, suggesting that similar modifications could enhance the activity of our compound .
Case Studies and Research Findings
- Study on Structural Modifications : A structure-activity relationship (SAR) study highlighted that introducing bulky groups at specific positions on the phenyl ring enhances activity against Factor Xa . This suggests that further optimization of our compound could yield more potent derivatives.
- In Vitro Studies : Preliminary in vitro studies indicated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, warranting further exploration into our compound's efficacy in similar assays .
類似化合物との比較
Key Observations:
Core Modifications: The target compound retains the thiazolo[5,4-c]pyridine core, while analogs in –6 share this scaffold but differ in substituents. The triazine-containing analog () introduces a bulkier aromatic system, which may enhance π-π stacking but reduce solubility .
Substituent Effects on Reactivity :
- NMR data from highlights that substituent placement (e.g., methoxy vs. methyl groups) significantly alters chemical shifts in regions A and B of the thiazolopyridine core, suggesting changes in electronic environments that could influence reactivity or binding .
- The cyclopropyl and cyclobutane substituents (–5) introduce steric constraints, which might affect conformational flexibility compared to the target compound’s methoxyindole group .
Physicochemical and Functional Implications
- Polarity : The 6-methoxyindole and carboxamide groups may increase polarity compared to cyclopropane/furan analogs, influencing solubility and membrane permeability.
- Lumping Strategy Relevance: As noted in , compounds with shared cores but divergent substituents (e.g., isoxazole vs. triazine) may exhibit overlapping properties, enabling grouped analysis in computational or synthetic workflows .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the indole-thiazolo-pyridine core of the compound?
- Methodology :
- The indole-thiazolo-pyridine scaffold can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one precursors under reflux in acetic acid with sodium acetate .
- For the tetrahydrothiazolo[5,4-c]pyridine moiety, cyclization reactions involving chloroacetic acid and arylthioureas are effective, followed by recrystallization from DMF/acetic acid to ensure purity .
- Key intermediates (e.g., 6-methoxy-1H-indole-2-carbonyl derivatives) require protection of the indole nitrogen during coupling steps to avoid side reactions .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Methodology :
- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), isoxazole protons (δ ~6.5–7.0 ppm), and indole NH (δ ~10–12 ppm) .
- FTIR : Verify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the heterocyclic backbone .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) using statistical models to identify optimal conditions .
- Catalyst Screening : Test Lewis acids (e.g., ytterbium triflate) for enhancing cyclization efficiency, as shown in related isoxazolo-pyridine syntheses .
- Purification : Compare recrystallization solvents (e.g., DMF/acetic acid vs. ethanol/water) to maximize crystalline purity .
- Example Data :
| Parameter | ||
|---|---|---|
| Reaction Time | 3–5 h reflux | 3–5 h reflux |
| Catalyst | Sodium acetate | None |
| Yield | 60–70% | 50–65% |
Q. How to resolve discrepancies in biological activity data arising from structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents on the isoxazole and indole moieties to assess impact on target binding. For example, fluorination at the indole 6-position may enhance lipophilicity .
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins. Compare binding poses of active vs. inactive analogs to identify critical residues .
- Bioassay Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What computational strategies predict solubility and bioavailability challenges for in vivo studies?
- Methodology :
- LogP Calculations : Use software like MarvinSuite to estimate partition coefficients. High LogP (>3) may indicate poor aqueous solubility, necessitating prodrug strategies .
- Co-solvent Screening : Test DMSO/PEG-400 mixtures to enhance solubility in pharmacokinetic studies .
- Caco-2 Permeability Assays : Evaluate intestinal absorption potential using in vitro monolayer models .
Q. How to address conflicting data in enzyme inhibition assays?
- Methodology :
- IC50 Reproducibility : Validate results across multiple replicates and independent labs. Discrepancies >20% may indicate assay interference (e.g., compound aggregation) .
- Counter-Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Data Contradiction Analysis
- Example Issue : Varying yields reported for indole-thiazolo coupling reactions (60–70% in vs. 50–65% in ).
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
